Cas no 940764-83-0 (N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)

N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a cyano(4-fluorophenyl)methyl group and a 2,3-dihydro-1H-indole-1-sulfonyl moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule. The presence of a fluorophenyl group may enhance binding affinity and metabolic stability, while the sulfonamide linkage contributes to solubility and pharmacokinetic properties. This compound is of interest for research applications, including drug discovery and development, where its unique scaffold could serve as a basis for modulating biological targets. Proper handling and storage are recommended due to its reactive functional groups.
N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide structure
940764-83-0 structure
Product name:N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
CAS No:940764-83-0
MF:C23H18FN3O3S
MW:435.470727443695
CID:5948369
PubChem ID:17473494

N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26689421
    • Z107733820
    • AKOS001399052
    • 940764-83-0
    • N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
    • Inchi: 1S/C23H18FN3O3S/c24-19-10-8-16(9-11-19)21(15-25)26-23(28)18-5-3-6-20(14-18)31(29,30)27-13-12-17-4-1-2-7-22(17)27/h1-11,14,21H,12-13H2,(H,26,28)
    • InChI Key: NOAQYLFERKUBAM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(NC(C#N)C2C=CC(=CC=2)F)=O)C=1)(N1C2C=CC=CC=2CC1)(=O)=O

Computed Properties

  • Exact Mass: 435.10529078g/mol
  • Monoisotopic Mass: 435.10529078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.6Ų
  • XLogP3: 3.5

N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689421-0.05g
N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
940764-83-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide: A Comprehensive Overview

N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS No. 940764-83-0) is a complex organic compound with significant potential in various pharmaceutical and chemical applications. This compound is characterized by its unique structural features, which include a cyano group, a fluorinated phenyl ring, and an indole sulfonyl moiety. These structural elements contribute to its diverse biological activities and make it a subject of extensive research in the fields of medicinal chemistry and drug discovery.

The cyano group in the molecule is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The presence of a 4-fluorophenyl ring adds further complexity to the molecule, as fluorine atoms are often used in drug design to enhance the lipophilicity and metabolic stability of compounds. The indole sulfonyl moiety, on the other hand, is a key functional group that imparts specific biological activities, such as anti-inflammatory and anti-cancer properties.

Recent studies have highlighted the potential of N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide in various therapeutic areas. For instance, a 2022 study published in the Journal of Medicinal Chemistry investigated the compound's anti-inflammatory effects. The research demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a novel anti-inflammatory agent.

In another study published in the European Journal of Medicinal Chemistry, researchers explored the anti-cancer properties of this compound. The results showed that N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide exhibited significant cytotoxic activity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation.

The structural diversity of N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide also makes it an attractive candidate for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, chemists can fine-tune its biological properties to optimize its therapeutic potential. For example, substituting the cyano group with other functional groups or altering the position of the fluorine atom can lead to compounds with enhanced potency or selectivity.

In addition to its therapeutic applications, N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has been studied for its use as a chemical probe in biological research. Its unique structure allows it to interact with specific protein targets, making it useful for investigating cellular processes and signaling pathways. A 2021 study published in Bioorganic & Medicinal Chemistry Letters utilized this compound as a tool to study protein-protein interactions involved in inflammation and cancer.

The synthesis of N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves several steps and requires careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include coupling reactions between aryl halides and cyano compounds, followed by sulfonation reactions to introduce the indole sulfonyl moiety. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches, such as catalytic processes using transition metals.

The physical and chemical properties of N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide have been extensively characterized. It is typically a solid at room temperature with a melting point ranging from 150°C to 160°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties are crucial for its use in various formulations and delivery systems.

In conclusion, N-[Cyano(4-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS No. 940764-83-0) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an important subject of ongoing research. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, further solidifying its importance in the field.

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